4-(5-chloro-2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
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Description
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves the reaction of suitable precursors under controlled conditions. For instance, practical and large-scale synthesis methods have been developed for related quinoline and quinoxalinone compounds, demonstrating the feasibility of synthesizing these compounds efficiently for potential applications (Bänziger et al., 2000). These methodologies typically leverage readily available starting materials, such as dimethoxynaphthalene and ethoxymethylenecyanoacetic acid esters, followed by a series of reactions including hydrogenation and cyclization to achieve the desired quinoxalinone derivatives.
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized using spectroscopic techniques such as FTIR, NMR, and UV spectroscopy. Computational methods like density functional theory (DFT) calculations are also employed to understand the molecular geometry, electronic structure, and vibrational properties of these compounds (Sarkar et al., 2021). These analyses reveal the molecular conformation and provide insights into the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Quinoxalinone derivatives participate in various chemical reactions, forming new compounds with diverse biological activities. Their reactivity is explored through reactions with Schiff bases, leading to the formation of compounds with potential analgesic, antimicrobial, and anticonvulsant activities (Reddy et al., 1986). These reactions often involve cyclocondensation, ammonolysis, and oxidation steps, showcasing the versatility of quinoxalinone derivatives in synthetic chemistry.
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. X-ray crystallography is a key tool for determining the crystal structure and understanding the molecular packing of these compounds (Wu et al., 2022). These physical properties are influenced by the molecular structure and substitution patterns on the quinoxalinone core.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(5-chloro-2-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-11(14)16(21)19-9-15(20)18-12-4-2-3-5-13(12)19/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDXFDQEPFAWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
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